2-(3-Fluoro-4-methoxyphenyl)-2-butanol
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Overview
Description
2-(3-Fluoro-4-methoxyphenyl)-2-butanol is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-2-butanol typically involves the use of Grignard reagents. A common synthetic route includes the reaction of 3-fluoro-4-methoxybenzaldehyde with a Grignard reagent such as ethylmagnesium bromide in an anhydrous ether solvent. The reaction proceeds under reflux conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium fluoride (KF) can be employed.
Major Products
Oxidation: Formation of 2-(3-Fluoro-4-methoxyphenyl)-2-butanone.
Reduction: Formation of 2-(3-Fluoro-4-methoxyphenyl)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)-2-butanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-2-butanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyphenyl derivatives: Compounds with similar structural motifs, such as 3-fluoro-4-methoxybenzaldehyde and 3-fluoro-4-methoxyacetophenone.
Oxadiazole derivatives: Compounds containing the 3-fluoro-4-methoxyphenyl moiety, known for their anti-inflammatory and analgesic properties.
Uniqueness
2-(3-Fluoro-4-methoxyphenyl)-2-butanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluoro and methoxy groups enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-4-11(2,13)8-5-6-10(14-3)9(12)7-8/h5-7,13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBKMFLNADEMAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=C(C=C1)OC)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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